(5E)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione -

(5E)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-5069879
CAS Number:
Molecular Formula: C20H20N2O5S
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(3,4-Dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is an organic compound belonging to the thiazolidine-2,4-dione class. These compounds are recognized for their diverse biological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties [, , , ]. The specific compound has been studied for its potential anti-breast cancer and anti-inflammatory activities [].

Mechanism of Action

The mechanism of action for the anti-breast cancer activity of 5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is suggested to involve inhibition of Cyclin-dependent kinase 2 (CDK2) []. CDK2 plays a critical role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, offering a potential mechanism for anti-cancer activity. This inhibition was determined through docking studies, which predict the binding affinity and potential interactions between the compound and the target protein []. Further experimental validation is needed to confirm this mechanism and explore other potential targets.

Applications

The primary application investigated for 5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is its potential as an anti-breast cancer agent []. In vitro studies using human breast adenocarcinoma cell lines (MCF-7) have shown the compound to exhibit cytotoxic activity with an IC50 of 42.30 µM []. This indicates its ability to inhibit the growth and proliferation of breast cancer cells.

3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Compound Description: This compound is a thiazolidine-2,4-dione derivative designed and synthesized for its potential anti-breast cancer and anti-inflammatory activities. In vitro studies using human breast adenocarcinoma cell lines (MCF-7) demonstrated cytotoxic activity with an IC50 of 42.30 µM. The compound also exhibited good anti-inflammatory properties and a non-hemolytic, non-toxic effect on human blood cells. []

Relevance: This compound is structurally related to 5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione through the shared core structure of thiazolidine-2,4-dione. Both compounds possess a 5-arylidene substituent and a 3-aminomethyl group on the thiazolidine-2,4-dione ring. The variations lie in the specific aryl groups attached at the 5-position and the substituents on the phenyl ring of the 3-aminomethyl group. []

5-[[2-(4-Hydroxy-3-methoxyphenyl)methylene-3,4-dihydro-1(2H)-naphthalenon-7-yl]methyl]thiazolidine-2,4-dione

Compound Description: This thiazolidine-2,4-dione derivative is described as having both hypoglycemic and aldose reductase inhibiting activities, making it potentially useful for treating various diabetic complications. []

Relevance: Similar to 5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione, this compound features a thiazolidine-2,4-dione core with a substituent at the 5-position. Although the specific substituents differ, the presence of an aromatic system linked to the thiazolidine-2,4-dione ring via a methylene bridge is a common structural feature. []

5-(Arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones

Compound Description: This category encompasses a series of compounds featuring a thiazolidine-2,4-dione core with an arylidene group at the 5-position and a 4-methylbenzoyl substituent at the 3-position. The arylidene groups explored include various substituents like phenyl, methoxy, hydroxy, and furyl moieties. These compounds were synthesized and structurally confirmed by spectroscopic methods. []

Relevance: The 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones share the thiazolidine-2,4-dione core structure with 5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione. The key structural similarity is the presence of an arylidene substituent at the 5-position of the thiazolidine-2,4-dione ring. While the target compound has an aminomethyl group at the 3-position, these related compounds feature a 4-methylbenzoyl group instead. []

Compound Description: This series of thiazolidine-2,4-dione derivatives were synthesized and evaluated for their anti-diabetic activity in animal models. []

Relevance: These compounds are related to 5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione due to the shared thiazolidine-2,4-dione core and the presence of both a benzylidene substituent at the 5-position and an aminomethyl group at the 3-position. The variations are in the specific substituents on the benzylidene group and the different amines used in the aminomethyl group. []

Properties

Product Name

(5E)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[(2-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C20H20N2O5S/c1-25-15-7-5-4-6-14(15)21-12-22-19(23)18(28-20(22)24)11-13-8-9-16(26-2)17(10-13)27-3/h4-11,21H,12H2,1-3H3/b18-11+

InChI Key

GYQATJTWFCSCFP-WOJGMQOQSA-N

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC=CC=C3OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC=CC=C3OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CNC3=CC=CC=C3OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.